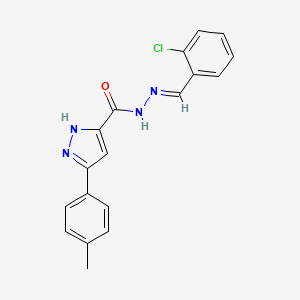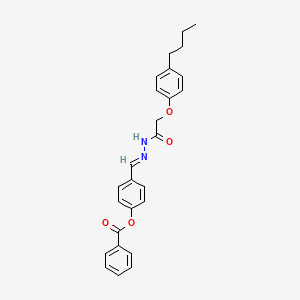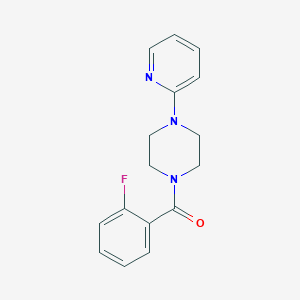
N'-(2-chlorobenzylidene)-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2-クロロベンジリデン)-3-(4-メチルフェニル)-1H-ピラゾール-5-カルボヒドラジドは、ピラゾール誘導体のクラスに属する合成有機化合物です。
準備方法
合成経路と反応条件
N’-(2-クロロベンジリデン)-3-(4-メチルフェニル)-1H-ピラゾール-5-カルボヒドラジドの合成は、通常、2-クロロベンズアルデヒドと3-(4-メチルフェニル)-1H-ピラゾール-5-カルボヒドラジドの縮合反応を伴います。この反応は、通常、適切な触媒の存在下、および制御された温度条件下で行われ、高収率かつ高純度の生成物を保証します。
工業生産方法
この化合物の工業生産方法は、収率を最大化し、コストを最小限に抑えるために、最適化された反応条件を使用した大規模合成を伴う可能性があります。これには、連続フロー反応器、自動合成システム、および高度な精製技術の使用が含まれる場合があります。
化学反応の分析
反応の種類
N’-(2-クロロベンジリデン)-3-(4-メチルフェニル)-1H-ピラゾール-5-カルボヒドラジドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸化物を生成するために酸化される可能性があります。
還元: 還元反応は、それを異なる還元形に変換することができます。
置換: この化合物は、1つの官能基が別の官能基で置換される置換反応に関与することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応用のさまざまな求核剤が含まれます。温度、溶媒、pHなどの反応条件は、目的の生成物を得るために注意深く制御されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は対応するカルボン酸を生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。
科学研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性、抗炎症性、抗癌性などの潜在的な生物学的活性について調査されています。
医学: さまざまな疾患の治療における潜在的な治療的応用について探求されています。
産業: 特定の特性を持つ新素材の開発に使用されています。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
N’-(2-クロロベンジリデン)-3-(4-メチルフェニル)-1H-ピラゾール-5-カルボヒドラジドの作用機序には、特定の分子標的および経路との相互作用が含まれます。これらには、その生物学的活性に役割を果たす酵素、受容体、またはその他のタンパク質が含まれる可能性があります。正確なメカニズムと経路を解明するには、詳細な研究が必要です。
類似の化合物との比較
類似の化合物
類似の化合物には、ベンジリデン環とピラゾール環に異なる置換基を持つ他のピラゾール誘導体が含まれます。例としては、以下が挙げられます。
- N’-(2-ブロモベンジリデン)-3-(4-メチルフェニル)-1H-ピラゾール-5-カルボヒドラジド
- N’-(2-フルオロベンジリデン)-3-(4-メチルフェニル)-1H-ピラゾール-5-カルボヒドラジド
独自性
N’-(2-クロロベンジリデン)-3-(4-メチルフェニル)-1H-ピラゾール-5-カルボヒドラジドの独自性は、その特定の置換基にあります。これらの置換基は、その化学反応性、生物学的活性、および潜在的な応用に影響を与える可能性があります。類似の化合物との比較研究は、その独特の特性と利点に関する洞察を提供することができます。
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents on the benzylidene and pyrazole rings. Examples include:
- N’-(2-bromobenzylidene)-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
- N’-(2-fluorobenzylidene)-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
The uniqueness of N’-(2-chlorobenzylidene)-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. Comparative studies with similar compounds can provide insights into its distinct properties and advantages.
特性
分子式 |
C18H15ClN4O |
|---|---|
分子量 |
338.8 g/mol |
IUPAC名 |
N-[(E)-(2-chlorophenyl)methylideneamino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H15ClN4O/c1-12-6-8-13(9-7-12)16-10-17(22-21-16)18(24)23-20-11-14-4-2-3-5-15(14)19/h2-11H,1H3,(H,21,22)(H,23,24)/b20-11+ |
InChIキー |
ABBSJVYVCUOUEE-RGVLZGJSSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3Cl |
正規SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-Chlorophenyl)-5-hexyl-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11989364.png)


![4-{(E)-[2-(2-phenylacetyl)hydrazono]methyl}phenyl 1-naphthoate](/img/structure/B11989385.png)

![3-(2-chlorophenyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11989391.png)
![6,7-Bis(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B11989392.png)
![4-Methyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B11989399.png)
![9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11989402.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B11989409.png)
![(1E,2E)-2-Methyl-3-phenyl-2-propenal (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)hydrazone](/img/structure/B11989411.png)
![N-phenyl-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11989427.png)
![N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11989435.png)
